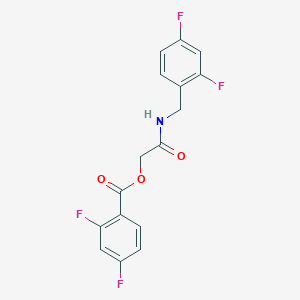

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate” is a complex organic compound. It appears to contain as a part of its structure, 2,4-difluorobenzylamine and 2,4-difluorobenzoic acid , which are fluorinated organic compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 2,4-difluorobenzylamine and 2,4-difluorobenzoic acid or its derivatives like 2,4-difluorobenzoyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and chemical transformations of compounds involving difluorobenzyl and amino-oxoethyl groups. For instance, the synthesis of benzimidazoles from 2-aminobenzylamines demonstrates a method for accessing heterocyclic compounds, which could be relevant for generating derivatives of the specified compound (Hati et al., 2016). Similarly, the creation of condensed heterocyclic compounds via oxidative coupling showcases the potential for crafting complex molecules that could include structures similar to "2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-difluorobenzoate" (Shimizu et al., 2009).

Analytical Applications

Analytical chemistry research offers insights into derivatization techniques for amino acids, utilizing reagents like pentafluorobenzyl chloroformate, which could be analogous in reactivity to the difluorobenzoate groups in the target compound. Such techniques are crucial for enhancing detection sensitivity in mass spectrometry (Simpson et al., 1996).

Biological Interactions and Antitumor Properties

Research on fluorinated benzothiazoles, sharing some structural similarities with difluorobenzoate moieties, reveals potent cytotoxic activities in vitro, indicating the potential for developing antitumor agents (Hutchinson et al., 2001). Furthermore, the study of amino acid prodrugs of antitumor benzothiazoles exemplifies the strategy of enhancing drug properties through structural modification, relevant for compounds with similar functionalities (Bradshaw et al., 2002).

Electrochemical and Photophysical Properties

Investigations into electrochemical and photophysical properties of related compounds, such as thiazolothiazole fluorophores, highlight the potential for applications in optoelectronics and sensing, where the unique electronic structure of difluorobenzyl and amino-oxoethyl groups could play a role (Woodward et al., 2017).

Eigenschaften

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,4-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4NO3/c17-10-2-1-9(13(19)5-10)7-21-15(22)8-24-16(23)12-4-3-11(18)6-14(12)20/h1-6H,7-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSFGGGWRPBSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-ethoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771165.png)

![4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2771166.png)

![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2771172.png)

![N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2771176.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2771178.png)

![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)

![N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2771185.png)